Picomolar Antagonist Activity at α3β4 nAChR Distinguishes 4-(3-Chlorobenzoyl)morpholine from Closely Related Analogs
4-(3-Chlorobenzoyl)morpholine exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, the 2-chloro positional isomer (4-(2-chlorobenzoyl)morpholine) shows an IC50 of 518 nM at the same human α3β4 receptor, representing a 288-fold loss in potency [2]. Furthermore, a more complex morpholine derivative, (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol, displays an IC50 of 6,500 nM at α3β4 nAChR—over 3,600-fold weaker than the target compound [3].
| Evidence Dimension | Antagonist potency at human α3β4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 4-(2-chlorobenzoyl)morpholine (518 nM); (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol (6,500 nM) |
| Quantified Difference | 288-fold vs. 2-Cl isomer; 3,611-fold vs. trimethylmorpholine derivative |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This 300–3,600× potency advantage at a therapeutically relevant nicotinic receptor subtype makes 4-(3-chlorobenzoyl)morpholine the preferred starting point for medicinal chemistry programs targeting α3β4 nAChR, while the 2-chloro isomer or trimethyl analogs would require extensive optimization to achieve comparable potency.
- [1] EcoDrugPlus. (n.d.). 4-(3-Chlorobenzoyl)morpholine: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] BindingDB. (n.d.). BDBM50445325: 4-(2-Chlorobenzoyl)morpholine antagonist activity at human alpha3beta4 nAChR (IC50 = 518 nM). View Source
- [3] BindingDB. (n.d.). BDBM50322532: (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol antagonist activity at alpha3beta4 nAChR (IC50 = 6,500 nM). View Source
